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molecular formula C14H22BNO3 B1400571 2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol CAS No. 1300118-52-8

2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol

Cat. No. B1400571
M. Wt: 263.14 g/mol
InChI Key: PNMFHYUSKGBAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354526B2

Procedure details

To a solution of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (Frontier, catalog No. M2012) (1.25 g, 4.75 mmol) in THF (48 mL) was added a solution of methyl magnesium bromide in ethyl ether (3.0 M, 12 mL, 36 mmol) via syringe at 0° C. with an ice water bath under dry N2. The reaction mixture was added at 0° C. for 30 minutes and then the ice-water bath was removed. After stirring at room temperature for 30 minutes, the reaction mixture was poured into saturated NH4Cl solution (300 mL) and followed by addition of 100 mL of EtOAc. The organic phase was separated and the aqueous phase was extracted with EtOAc (2×50 mL). The combined organic phases were washed with brine (10 mL), dried over Na2SO4, and evaporated to afford crude title compound that was used directly in the next step reaction.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[CH:11][C:12](C(OC)=O)=[N:13][CH:14]=2)[O:3]1.[CH3:20][Mg]Br.C([O:25][CH2:26][CH3:27])C>C1COCC1>[CH3:7][C:6]1([CH3:8])[C:2]([CH3:1])([CH3:19])[O:3][B:4]([C:9]2[CH:10]=[CH:11][C:12]([C:26]([OH:25])([CH3:27])[CH3:20])=[N:13][CH:14]=2)[O:5]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
48 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was added at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into saturated NH4Cl solution (300 mL)
ADDITION
Type
ADDITION
Details
followed by addition of 100 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)C(C)(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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